molecular formula C37H36BrN5O10 B583218 N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate CAS No. 1096020-93-7

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

Cat. No. B583218
CAS RN: 1096020-93-7
M. Wt: 790.624
InChI Key: DHIXZEUEBYPZHU-UTBAFCPYSA-N
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Description

“N-(4,4’-Dimethoxytrityl)-8-nitroguanosine 2’,3’,5’-Triacetate” is a biochemical used in proteomics research . It’s a protected 8-Nitroguanosine .


Molecular Structure Analysis

The molecular formula of this compound is C37H36N6O12 . Its molecular weight is 756.71 . The IUPAC name is [(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-nitro-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate .


Physical And Chemical Properties Analysis

The compound appears as a light yellow solid . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .

Scientific Research Applications

Solid-Phase Synthesis of DNA Fragments

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate is used in the solid-phase synthesis of DNA fragments. It is particularly useful for incorporating modified bases like 7-hydro-8-oxo-2'-deoxyguanosine into oligodeoxyribonucleotides at predetermined positions. This approach is essential for studying DNA damage and repair mechanisms (Roelen et al., 1991).

Chemical Synthesis of mRNAs

This compound is also instrumental in the chemical synthesis of mRNAs. It is used for the introduction of trityl groups like 4,4'-dimethoxytrityl (DMTr) into guanosine derivatives, which plays a crucial role in the synthesis of oligonucleotides and RNA sequences (Hata et al., 1982).

Synthesis of Biologically Active RNA

In the field of biochemistry, it is used for preparing derivatives like N2-dimethylaminomethyleneguanosine, which are key for the synthesis of biologically active RNA molecules. These molecules are significant for understanding RNA structure and function (Arnold et al., 1991).

Oligonucleotide Labelling

It plays a role in oligonucleotide labelling, particularly in the synthesis of modified nucleosides valuable for this purpose. This application is significant for DNA sequencing and molecular diagnostics (CruickshankKenneth & StockwellDaniel, 1988).

Future Directions

As this compound is used in proteomics research, it may continue to be used in the study of protein S-guanylation and other related areas .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-[2-[[bis(4-methoxyphenyl)-phenylmethyl]amino]-8-bromo-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36BrN5O10/c1-20(44)50-19-28-30(51-21(2)45)31(52-22(3)46)34(53-28)43-32-29(39-35(43)38)33(47)41-36(40-32)42-37(23-9-7-6-8-10-23,24-11-15-26(48-4)16-12-24)25-13-17-27(49-5)18-14-25/h6-18,28,30-31,34H,19H2,1-5H3,(H2,40,41,42,47)/t28-,30-,31-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIXZEUEBYPZHU-UTBAFCPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)NC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)N=C2Br)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H36BrN5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

790.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,4'-Dimethoxytrityl)-8-bromoguanosine 2',3',5'-Triacetate

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